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Benzo[d]isothiazole-6-carboxylic acid

Cat. No.: B2617444
CAS No.: 1015070-97-9
M. Wt: 179.19
InChI Key: LDZASEWVKCRYOE-UHFFFAOYSA-N
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Description

Significance of the Benzo[d]isothiazole Core Structure

The benzo[d]isothiazole nucleus is considered a "privileged structure" in medicinal chemistry, a term used to describe molecular scaffolds that are capable of binding to multiple biological targets. This characteristic makes them valuable starting points for the design of new bioactive compounds. The fusion of a benzene (B151609) ring with an isothiazole (B42339) ring creates a rigid, planar system with a unique distribution of electrons, which is conducive to interactions with biological macromolecules.

Research has demonstrated that derivatives incorporating the benzo[d]isothiazole core exhibit a wide range of biological activities. For instance, various Schiff bases derived from benzo[d]isothiazole have been synthesized and evaluated for their antiproliferative effects against cancer cell lines. nih.gov Studies have shown that certain benzo[d]isothiazole derivatives can inhibit the growth of leukemia cells and, in some cases, show activity against solid tumor-derived cell lines. nih.gov The core structure is a key component in molecules designed as potent and selective inhibitors of various biological targets, including enzymes and receptors. arkat-usa.org For example, specific derivatives have been investigated as inhibitors of the sodium-glucose co-transporter 2 (SGLT2) for potential use in treating type 2 diabetes, and as positive allosteric modulators for the metabotropic glutamate (B1630785) receptor 4 (mGlu4), which is a target for Parkinson's disease research. arkat-usa.org The inherent cytotoxicity of some benzo[d]isothiazole compounds against certain cell lines further underscores the biological significance of this heterocyclic system. nih.gov

Overview of Benzo[d]isothiazole-6-carboxylic Acid and its Chemically Diverse Derivatives

While the benzo[d]isothiazole core is a subject of significant research, detailed experimental data specifically for this compound is limited in published literature. Much of the available information pertains to its isomer, 1,3-benzothiazole-6-carboxylic acid (CAS No. 3622-35-3), for which "benzo[d]thiazole-6-carboxylic acid" is sometimes used as an erroneous synonym. chemicalbook.comontosight.aisigmaaldrich.com This highlights a common point of confusion in chemical nomenclature and data reporting.

The fundamental properties of this compound, derived from its molecular structure, are summarized in the table below.

Table 1: Physicochemical Properties of this compound

Property Value
Chemical Structure Chemical structure of this compound
Molecular Formula C₈H₅NO₂S
Molecular Weight 179.19 g/mol
IUPAC Name This compound

| Isomeric Structure | 1,2-benzisothiazole-6-carboxylic acid |

The true value of this compound in contemporary research lies in its potential as a versatile building block for creating a diverse library of derivatives. The presence of the carboxylic acid group at the 6-position provides a reactive handle for a wide array of chemical transformations. This functional group can be readily converted into esters, amides, acid halides, and other functionalities, allowing for systematic structural modifications to explore the chemical space around the core scaffold.

The reactivity of the carboxylic acid moiety enables the synthesis of numerous derivatives, as outlined in the following table.

Table 2: Potential Derivatives of this compound via Carboxylic Acid Functionalization

Derivative Class General Structure (R = Benzo[d]isothiazol-6-yl) Reaction Type Reagents
Esters R-COOR' Esterification Alcohol (R'OH), Acid Catalyst
Amides R-CONR'R'' Amidation Amine (HNR'R''), Coupling Agents
Acid Halides R-COX (X = Cl, Br) Halogenation Thionyl Chloride (SOCl₂), Oxalyl Chloride

| Anhydrides | (R-CO)₂O | Dehydration | Dehydrating Agent |

This potential for derivatization allows for the fine-tuning of physicochemical properties such as solubility, polarity, and lipophilicity, which are critical in various chemical and biological applications. While specific derivatives of the 6-carboxylic acid are not widely reported, the synthesis of other functionalized benzo[d]isothiazoles, such as Schiff bases and amides, demonstrates the robust chemistry of this heterocyclic system. nih.govarkat-usa.org

Historical Development and Current Trajectories in the Academic Study of Fused Bicyclic Carboxylic Acids

The study of heterocyclic compounds is a cornerstone of organic chemistry, with its origins tracing back to the 19th century with the isolation and study of compounds like furan (B31954) and pyrrole. The field has since evolved to the synthesis and investigation of more complex structures, including fused bicyclic systems. These structures, which consist of two rings sharing at least two atoms, are prevalent in nature and form the backbone of a vast number of pharmaceuticals and industrial chemicals.

Fused bicyclic heteroaromatics, particularly those containing nitrogen and sulfur, gained prominence as their unique electronic and structural properties were recognized. The development of synthetic methodologies to construct these ring systems, such as the condensation reactions used to form benzothiazoles, was a significant focus of early 20th-century organic chemistry. nih.govacs.org The incorporation of carboxylic acid groups onto these scaffolds represented a key advancement. This functionalization provided a route to enhance water solubility and, more importantly, offered a versatile chemical handle for creating derivatives, allowing chemists to explore structure-activity relationships systematically.

The current trajectory of research into fused bicyclic carboxylic acids is heavily influenced by medicinal chemistry and materials science. In drug discovery, these molecules are often used as rigid scaffolds to orient functional groups in a precise three-dimensional arrangement for optimal interaction with a biological target. The development of efficient, one-pot, and environmentally benign synthetic methods for these compounds remains an active area of investigation. arkat-usa.org Modern research often employs computational modeling to predict the properties of novel derivatives before their synthesis. ontosight.ai Furthermore, there is a growing interest in creating libraries of these compounds for high-throughput screening to identify new lead structures for drug development and other applications. nih.gov The synthesis of bicyclic molecules with a high density of carboxylic acid groups is also being explored to mimic complex natural organic matter. nih.gov

Delimitation of Research Scope: Focus on Fundamental Chemical and Mechanistic Investigations

This article is intentionally focused on the fundamental chemical and structural aspects of this compound. The discussion is centered on the significance of its core structure, its known and potential chemical diversity, and its place within the historical and current context of fused bicyclic carboxylic acid research. The content herein is based on established chemical principles and published synthetic methodologies for related structures. The aim is to provide a scientifically accurate overview of the compound as a chemical entity and a building block for further investigation. Therefore, this article will not discuss dosage, administration, or specific safety and adverse effect profiles, as these topics fall outside the scope of a fundamental chemical and mechanistic analysis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5NO2S B2617444 Benzo[d]isothiazole-6-carboxylic acid CAS No. 1015070-97-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-benzothiazole-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2S/c10-8(11)5-1-2-6-4-9-12-7(6)3-5/h1-4H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDZASEWVKCRYOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)SN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1015070-97-9
Record name 1,2-benzothiazole-6-carboxylic acid
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Synthetic Methodologies and Chemical Transformations of Benzo D Isothiazole 6 Carboxylic Acid

De Novo Synthesis of the Benzo[d]isothiazole Ring System Bearing a 6-Carboxylic Acid Moiety

The formation of the benzo[d]isothiazole core appended with a carboxylic acid at the 6-position is a synthetic challenge that requires precise control over cyclization and functional group introduction. Various strategies have been developed to achieve this, often involving multi-step sequences that begin with appropriately substituted benzene (B151609) precursors.

Cyclization Reactions and Precursor Strategies

The construction of the benzo[d]isothiazole ring system typically involves the formation of the isothiazole (B42339) ring onto a pre-existing benzene derivative. arkat-usa.org A common approach begins with precursors that already contain the necessary nitrogen and sulfur atoms, or their synthetic equivalents, in a suitable arrangement for cyclization. arkat-usa.org For instance, ortho-substituted anilines can serve as versatile starting materials. nih.gov

One prevalent strategy involves the reaction of an appropriately substituted aminothiophenol derivative with a reagent that provides the remaining carbon and nitrogen atoms of the isothiazole ring. nih.gov However, for the synthesis of benzo[d]isothiazoles specifically, alternative cyclization pathways are more common. These can include the intramolecular cyclization of ortho-functionalized benzamides or thioamides. nih.gov The choice of precursor is critical and is often dictated by the desired substitution pattern on the final molecule.

Key precursor strategies can be categorized based on the atoms of the isothiazole ring that are incorporated into the starting aromatic compound:

Nitrogen and Sulfur Pre-loaded Aromatics: This is a widely used method where the benzene ring already contains both nitrogen and sulfur functionalities, correctly positioned for ring closure. arkat-usa.org

Nitrogen Pre-loaded Aromatics: In this approach, a nitrogen-containing group is present on the benzene ring, and the sulfur atom is introduced during the cyclization process. arkat-usa.org

Sulfur Pre-loaded Aromatics: Conversely, the synthesis can start with a sulfur-functionalized aromatic compound, with the nitrogen atom being incorporated in a subsequent step. arkat-usa.org

Regioselective Introduction of the Carboxylic Acid Functionality at Position 6

Achieving the regioselective placement of the carboxylic acid group at the 6-position is a critical aspect of the synthesis. This is typically accomplished by starting with a benzene derivative that already bears a carboxyl group or a precursor to it at the desired position. For example, 4-aminobenzoic acid derivatives can serve as starting materials, where the amino group directs the formation of the fused isothiazole ring, ultimately placing the carboxylic acid at the 6-position of the resulting benzo[d]isothiazole. acs.orgnih.gov

The synthesis of related benzothiazole-6-carboxylic acid has been achieved through the reaction of 4-aminobenzoic acid with potassium thiocyanate (B1210189) and bromine in acetic acid, leading to the formation of the thiazole (B1198619) ring. acs.orgnih.gov This highlights a general principle where the substitution pattern of the initial aniline (B41778) derivative dictates the final position of the substituents on the bicyclic system.

Protecting Group Strategies for the Carboxylic Acid Functionality

During the synthesis of the benzo[d]isothiazole ring, the carboxylic acid group often requires protection to prevent it from interfering with the reaction conditions used for cyclization or other transformations. ddugu.ac.in Esters are the most common protecting groups for carboxylic acids due to their relative stability and the variety of methods available for their cleavage. neliti.com

Common ester protecting groups include:

Methyl and Ethyl Esters: These are simple to introduce but may require harsh conditions (e.g., strong acid or base) for removal, which might not be compatible with other functional groups in the molecule. neliti.com

Benzyl (B1604629) Esters: These are particularly useful as they can be removed under mild conditions by catalytic hydrogenation, a process that often leaves other functional groups intact. gcwgandhinagar.com

tert-Butyl Esters: These are readily cleaved under acidic conditions and are stable to many nucleophilic and basic reagents. nih.gov

Advancements in Green Chemistry Approaches for Benzo[d]isothiazole-6-carboxylic Acid Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. bohrium.com For the synthesis of benzothiazoles and related heterocycles, green chemistry approaches focus on reducing the use of hazardous reagents and solvents, improving energy efficiency, and minimizing waste. researchgate.net

Key green chemistry strategies applicable to benzo[d]isothiazole synthesis include:

Use of Greener Solvents: Replacing traditional volatile organic compounds with water or solvent-free conditions. researchgate.net

Catalytic Methods: Employing catalysts to enable reactions under milder conditions and with higher atom economy. nih.govbohrium.com This includes the use of reusable heterogeneous catalysts. nih.gov

Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times. researchgate.net

One-Pot Syntheses: Designing reaction sequences where multiple steps are carried out in a single reaction vessel, which reduces the need for purification of intermediates and minimizes solvent waste. bohrium.com

While specific green chemistry protocols for this compound are not extensively detailed in the provided search results, the principles have been successfully applied to the synthesis of the broader benzothiazole (B30560) class of compounds and are directly relevant. bohrium.comresearchgate.net For example, the condensation of 2-aminothiophenols with carboxylic acids has been achieved under microwave irradiation, offering a more sustainable alternative to traditional heating. researchgate.net

Functionalization and Derivatization of this compound

The carboxylic acid group at the 6-position of the benzo[d]isothiazole core is a prime site for chemical modification, allowing for the synthesis of a wide range of derivatives. nih.gov These modifications can be used to modulate the physicochemical properties of the molecule, such as solubility and lipophilicity, or to introduce new functionalities for biological or materials applications.

Modifications at the Carboxylic Acid Group (e.g., Esterification, Amidation, Reduction)

The carboxylic acid functionality can undergo a variety of well-established chemical transformations.

Esterification: The conversion of the carboxylic acid to an ester is a common derivatization. This can be achieved through various methods, including Fischer esterification (reaction with an alcohol in the presence of a strong acid catalyst) or by reaction with an alkyl halide after conversion of the carboxylic acid to its carboxylate salt. colostate.edu

Amidation: The formation of an amide bond is another crucial transformation, often used to link the benzo[d]isothiazole scaffold to other molecules, including amino acids or amines. lookchemmall.com This typically involves activating the carboxylic acid, for example, by converting it to an acyl chloride or by using a coupling agent, followed by reaction with an amine. lookchemmall.com

Reduction: The carboxylic acid group can be reduced to a primary alcohol. libretexts.org This transformation is typically accomplished using strong reducing agents such as lithium aluminum hydride (LiAlH₄). libretexts.org Milder reducing agents like sodium borohydride (B1222165) are generally not effective for the reduction of carboxylic acids. libretexts.org The reduction proceeds through an aldehyde intermediate, which is immediately further reduced to the alcohol. libretexts.org More recently, catalytic methods using manganese(I) complexes and hydrosilanes have been developed for this transformation under milder conditions. nih.gov

Substitutions on the Isothiazole Ring (e.g., at the Nitrogen or Sulfur Atoms, or Adjacent Carbons)

Modifications to the isothiazole portion of the this compound scaffold are key to fine-tuning its electronic and steric properties. Key transformations target the sulfur and nitrogen heteroatoms, as well as the C3 carbon atom.

One of the most notable transformations is the oxidation of the sulfur atom. The direct oxidation of benzo[d]isothiazol-3(2H)-ones, a class of compounds closely related to the parent scaffold, has been achieved using various reagents. A modern, metal-free approach utilizes Selectfluor in aqueous media to selectively oxidize the sulfur atom, providing benzo[d]isothiazol-3(2H)-one-1-oxides in excellent yields. nih.govresearchgate.net This method is considered green and efficient, avoiding the need for unstable peroxides or toxic halogenated reagents. nih.gov Further oxidation under modified conditions can yield saccharin (B28170) derivatives, demonstrating a sequential, one-pot double oxidation. nih.gov

Table 1: Selectfluor-Mediated S-Oxidation of Benzo[d]isothiazol-3(2H)-ones nih.gov
SubstrateProductOxidantSolventConditionsYield
N-Substituted Benzo[d]isothiazol-3(2H)-oneN-Substituted Benzo[d]isothiazol-3(2H)-one-1-oxideSelectfluor (1.0 eq)H₂O/DMF (9:1)Room Temp, 1hUp to 96%
N-Substituted Benzo[d]isothiazol-3(2H)-oneN-Substituted Saccharin DerivativeSelectfluor (3.0 eq)H₂O/DMF (9:1)100 °C, 12hUp to 95%

While specific examples for N-alkylation of this compound are not extensively detailed, N-functionalization is a common strategy for related heterocyclic systems. The nitrogen atom in the isothiazole ring can typically be alkylated or arylated, often after converting the parent compound into a more reactive salt. Such modifications are crucial for modulating the biological activity and physicochemical properties of the resulting molecules.

Functionalization at the C3 position of the isothiazole ring is another potential avenue for derivatization, although less common than modifications at the heteroatoms. Reactions may involve metallation followed by quenching with an electrophile, or nucleophilic substitution if a suitable leaving group is present at this position.

Substitutions on the Benzene Ring (excluding the 6-position due to primary compound definition)

Introducing substituents onto the benzene portion of the scaffold is a primary strategy for exploring the chemical space around the core molecule. This can be achieved either by starting with an appropriately substituted precursor before the cyclization reaction to form the benzo[d]isothiazole ring system, or by direct electrophilic substitution on the pre-formed heterocycle.

A highly effective method involves the cyclization of substituted methyl p-aminobenzoates. For the closely related benzothiazole series, an elegant pathway has been developed for the synthesis of methyl 4- and 5-hydroxy-2-amino-benzo[d]thiazole-6-carboxylates. nih.govacs.orgnih.gov This approach utilizes the reaction of substituted methyl 4-aminobenzoates with potassium thiocyanate (KSCN) and bromine in acetic acid. nih.govacs.org The hydroxyl groups on the starting aniline can be protected, for instance as tert-butyldimethylsilyl (TBDMS) ethers, to survive the cyclization conditions and then deprotected to yield the desired hydroxy-substituted products. nih.govacs.org These hydroxylated building blocks can then be further derivatized, for example, through Williamson ether synthesis, to introduce a variety of alkoxy groups at the 4- or 5-positions. acs.org

Direct electrophilic aromatic substitution on the benzo[d]isothiazole ring is also a viable, albeit more complex, pathway. The fused isothiazole ring acts as an electron-withdrawing group, which deactivates the benzene ring towards electrophilic attack. wikipedia.orgmsu.edu Consequently, harsher reaction conditions are often required compared to benzene itself. The directing effect of the fused ring and the existing carboxylic acid at the 6-position will influence the regioselectivity of further substitutions, such as nitration, halogenation, or sulfonation. msu.edu For instance, nitration of 2-aminobenzothiazole (B30445) derivatives has been used as a step to later introduce other functional groups via reduction of the nitro group to an amine. nih.gov

Synthesis of Complex Hybrid Structures Incorporating the this compound Scaffold

The carboxylic acid at the 6-position is an ideal anchor point for constructing larger, more complex hybrid molecules through common transformations like esterification and amidation.

The synthesis of carboxamide derivatives is a well-documented approach. Benzo[d]thiazole-6-carboxylic acid can be readily coupled with various amines to produce a library of benzothiazole–carboxamide hybrids. japsonline.com This typically involves activating the carboxylic acid, for example by converting it to an acyl chloride with thionyl chloride, followed by reaction with the desired amine. researchgate.net This strategy has been used to synthesize compounds such as N-(pyridin-4-yl)benzo[d]thiazole-6-carboxamide. sigmaaldrich.comcenmed.com

Table 2: Synthesis of Hybrid Structures from Benzo[d]thiazole-6-carboxylic Acid researchgate.netresearchgate.net
Starting MaterialReagentsHybrid Structure TypeExample Product
Benzo[d]thiazole-6-carboxylic acid1. SOCl₂ 2. Substituted AmineCarboxamideN-(Aryl)benzo[d]thiazole-6-carboxamide
Benzo[d]thiazole-6-carboxylic acidAlcohol, Acid CatalystEsterAlkyl benzo[d]thiazole-6-carboxylate
Benzothiazole Schiff's base (derived from the core scaffold)Thioglycollic acidThiazolidinone2-(Aryl-thiazolidinone)benzo[d]thiazole-6-carboxylic acid

In addition to simple amides and esters, more elaborate hybrid structures have been synthesized. A novel series of thiazolidinone-substituted benzothiazole-6-carboxylic acid derivatives was prepared by reacting benzothiazole Schiff's bases with thioglycollic acid. researchgate.net Furthermore, the synthesis of Schiff bases from 3-aminobenzo[d]isothiazole precursors demonstrates another route to complex hybrids, where the amine functionality serves as the point of connection. nih.gov These examples highlight the versatility of the this compound scaffold in constructing diverse and potentially bioactive molecules.

Mechanistic Investigations of Reaction Pathways in this compound Synthesis and Derivatization

Understanding the reaction mechanisms underlying the synthesis and derivatization of the benzo[d]isothiazole core is crucial for optimizing reaction conditions and designing new synthetic routes. The formation of the isothiazole ring, in particular, has been the subject of several mechanistic studies.

The synthesis of the closely related benzo[d]isothiazol-3(2H)-one scaffold often proceeds via the intramolecular cyclization of 2-mercaptobenzamides. Several pathways have been proposed for this key N–S bond-forming step. One method involves a copper(I)-catalyzed intramolecular oxidative dehydrogenative cyclization, where O₂ is used as the sole oxidant to facilitate the coupling of N–H and S–H bonds. nih.gov Another approach is an electrochemical dehydrogenative cyclization, which proceeds through constant-current electrolysis in an undivided cell, generating H₂ as the only byproduct. nih.gov Mechanistic studies of this electrochemical process suggest that the reaction may involve disulfide intermediates. nih.gov

A metal-free alternative employs Selectfluor to mediate the cyclization of 2-(methylthio)benzamides. The proposed mechanism involves the activation of the methylthio group by Selectfluor to generate a transient fluorosulfonium salt. nih.gov This intermediate then undergoes an intramolecular cyclization, followed by nucleophilic substitution to yield the final benzo[d]isothiazol-3(2H)-one product. nih.gov

The photocatalytic oxidative cyclization of thioamides provides further insight into N-S bond formation. These reactions are proposed to proceed through radical pathways. rsc.orgrsc.org Under light irradiation, a photocatalyst generates electron-hole pairs. The photogenerated holes oxidize the thioamide to a cationic radical. Subsequent radical cross-coupling and intramolecular cyclization lead to the heterocyclic product. rsc.org

The mechanism for derivatization reactions, such as electrophilic aromatic substitution on the benzene ring, follows well-established principles. The reaction involves three main steps: the generation of an electrophile, the attack of the electron-rich aromatic ring on the electrophile to form a resonance-stabilized carbocation intermediate (an arenium ion), and finally, the removal of a proton from the sp³-hybridized carbon to restore aromaticity. byjus.com The electron-withdrawing nature of the fused isothiazole ring influences the rate and regioselectivity of this process. msu.edu

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Benzo D Isothiazole 6 Carboxylic Acid Derivatives

Quantitative Structure-Activity Relationships (QSAR) and Ligand Efficiency Analysis

Quantitative Structure-Activity Relationship (QSAR) studies provide mathematical models that correlate the chemical structure of a compound with its biological activity. chula.ac.th These models are instrumental in predicting the activity of novel derivatives and guiding rational drug design. For the benzo[d]isothiazole scaffold, QSAR analyses have been employed to understand the structural requirements for various biological targets.

In a study targeting the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) interaction, a series of benzo[d]isothiazole derivatives were synthesized and evaluated. nih.gov One of the most potent compounds, D7, demonstrated an IC50 value of 5.7 nM. nih.gov While a detailed QSAR model was not explicitly published, the data from such studies, which include IC50 values for a range of derivatives, form the basis for developing predictive QSAR models. nih.govnih.gov These models typically use descriptors related to hydrophobicity, electronics, and steric properties to forecast biological activity.

Ligand efficiency (LE) is a metric used in drug discovery to assess how effectively a compound binds to its target, relative to its size (heavy atom count). It is a valuable tool for optimizing lead compounds. For instance, in the development of inhibitors for P. aeruginosa PhzS, a molecular simplification approach on the related thiazolidinedione scaffold led to a lead compound with a more than 100% increase in ligand efficiency (LE = 0.45) and a 10-fold improvement in affinity (Kd= 1.68 µM). researchgate.net Similar principles of optimizing for high ligand efficiency are applied to benzo[d]isothiazole-6-carboxylic acid derivatives to ensure that increases in potency are not merely a consequence of increasing molecular weight.

Table 1: Biological Activity of Selected Benzo[d]isothiazole Derivatives

Compound Target Assay Activity (IC50)

This table is interactive. Click on the headers to sort the data.

Positional and Electronic Effects of Substituents on Biological Activity Profiles

For example, studies on related benzothiazole (B30560) derivatives have shown that the presence of electron-withdrawing groups on the aromatic ring can enhance antibacterial activity. researchgate.net In the context of anticancer activity, SAR studies of N-(5-substituted-BT-2-yl)-derivatives revealed that electronic factors in the benzothiazole ring had a substantial effect on antimicrobial activity. mdpi.com Specifically, research on antitumor agents found that compounds with electron-withdrawing groups, such as a fluoro-substituent, at the 4-position of a benzyl (B1604629) ring attached to the core structure exhibited the highest antitumor activity. mdpi.com

In the development of benzo[d]isothiazole inhibitors of the PD-1/PD-L1 interaction, specific substitutions were found to be critical for potent activity. nih.gov Molecular modeling revealed that a biphenyl (B1667301) group interacted favorably with hydrophobic residues like Ile54A, Tyr56A, and Met115A, while a bromobenzene (B47551) moiety formed a π-π stacking interaction with Tyr56B. nih.gov Furthermore, an l-serine (B559523) moiety at another position was crucial for forming hydrogen bonds and salt bridge interactions with Asp122A and Lys124A, demonstrating the importance of both hydrophobic and polar substituents at specific positions for high-affinity binding. nih.gov

Conformational Analysis and its Impact on Molecular Recognition

The three-dimensional conformation of a molecule is a critical determinant of its ability to bind to a biological target. Conformational analysis, often aided by computational methods like molecular docking and molecular dynamics (MD) simulations, explores the spatial arrangement of a molecule's atoms and its influence on molecular recognition.

For benzo[d]isothiazole derivatives designed as PD-L1 inhibitors, molecular docking and MD simulations were used to elucidate the binding mode. nih.gov These studies showed that the inhibitor D7 binds to a pocket on the PD-L1 protein. The simulations revealed key interactions that stabilize the complex, including:

Hydrophobic Interactions: The biphenyl group of the inhibitor interacts with a hydrophobic pocket formed by amino acid residues Ile54A, Tyr56A, Met115A, Ala121A, Ile54B, Met115B, Ala121B, and Tyr123B. nih.gov

π-π Stacking: A bromobenzene part of the molecule engages in a π-π stacking interaction with the aromatic ring of Tyr56B. nih.gov

Hydrogen Bonding and Salt Bridges: An l-serine substituent forms crucial hydrogen bonds and salt bridge interactions with Asp122A and Lys124A on the protein. nih.gov

These specific, conformation-dependent interactions underscore the necessity of a precise three-dimensional fit between the ligand and the receptor for potent biological activity. The combination of QSAR and structure-based analysis provides a powerful tool for designing novel and selective inhibitors. nih.gov

Spectroscopic and Electronic Structure-Property Correlations (e.g., UV-Vis Absorption, Fluorescence)

The spectroscopic properties of benzo[d]isothiazole derivatives, such as their UV-Vis absorption and fluorescence, are directly related to their electronic structure. The correlation between these properties and the molecular structure provides valuable insights into the electronic transitions occurring within the molecule.

Studies on related 2-aryl-benzothiazole derivatives show that they exhibit intense absorption bands in the UV-visible region, which are attributed to π → π* or n → π* transitions. niscpr.res.inresearchgate.net The position of the maximum absorption wavelength (λmax) is influenced by the substituents on the benzothiazole core and the attached aryl groups. researchgate.net For example, the introduction of electron-donating groups like N,N-dialkylamino moieties causes a bathochromic (red) shift in both the absorption and emission spectra due to the increased intramolecular charge-transfer character of the electronic transition. researchgate.net

Theoretical studies using density functional theory (DFT) have been employed to simulate and understand the spectroscopic properties of these molecules. nih.gov These calculations can predict absorption and fluorescence spectra that are consistent with experimental results and help explain phenomena like large Stokes shifts, which is the difference between the absorption and emission maxima. nih.gov For instance, a cyano-substituted derivative of a benzothiazole-based fluorescent probe was predicted to have a significantly larger Stokes shift (201 nm) compared to the parent molecule (145 nm), suggesting its potential as a superior fluorescent probe. nih.gov

Table 2: Spectroscopic Data for Selected Benzothiazole Derivatives

Compound Class Substituent Absorption λmax (nm) Emission λmax (nm) Stokes Shift (nm)
Thienylarylbenzothiazole Unsubstituted 340 researchgate.net 406 researchgate.net 66 researchgate.net
Thienylarylbenzothiazole Methoxy (B1213986) 372 researchgate.net 454 researchgate.net 82 researchgate.net
Thienylarylbenzothiazole N,N-dimethylamino 406 researchgate.net 548 researchgate.net 142 researchgate.net

This table is interactive. Data is for structurally related benzothiazole derivatives to illustrate property correlations.

Computational Chemistry and Theoretical Approaches Applied to Benzo D Isothiazole 6 Carboxylic Acid

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are widely used to investigate the electronic structure and reactivity of molecules like Benzo[d]isothiazole-6-carboxylic acid. scirp.org These calculations provide detailed information about electron distribution and chemical behavior, helping to understand the fundamental properties of the molecule. scirp.org

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to describe and predict chemical reactivity. wikipedia.orgyoutube.comyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, and its energy level is indicative of the molecule's nucleophilicity. youtube.com Conversely, the LUMO is the innermost empty orbital and can accept electrons, with its energy level reflecting the molecule's electrophilicity. youtube.com

The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and polarizability. irjweb.comnih.gov A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. scirp.orgshd-pub.org.rs This charge transfer interaction within the molecule is crucial for its biological activity. nih.gov

Theoretical studies on related benzothiazole (B30560) derivatives using DFT calculations have shown that substituents on the core structure can significantly influence the HOMO-LUMO energy gap. researchgate.net For instance, analysis of various substituted benzothiazoles revealed that the introduction of a trifluoromethyl (CF3) group resulted in the lowest HOMO-LUMO energy gap, indicating higher reactivity, while the unsubstituted compound had the highest gap. researchgate.net These quantum chemical calculations offer a reliable method to assess the chemical reactivity of different derivatives. scirp.org

Table 1: Illustrative Frontier Molecular Orbital Energies for Benzothiazole Derivatives (Conceptual Data)

CompoundSubstituentHOMO Energy (eV)LUMO Energy (eV)Energy Gap (ΔE) (eV)
Derivative A-H-5.53-0.834.70
Derivative B-NH2-5.21-0.754.46
Derivative C-NO2-6.10-1.544.56
Derivative D-SCH3-5.40-0.954.45

Note: This table is illustrative, based on general findings for benzothiazole derivatives, to demonstrate the concepts of HOMO-LUMO analysis. Specific values for this compound would require dedicated DFT calculations.

Computational chemistry also plays a vital role in elucidating the mechanisms of chemical reactions. For the synthesis of the benzo[d]isothiazole scaffold, theoretical modeling can be used to map out potential reaction pathways, identify intermediates, and characterize the transition states. This provides a deeper understanding of the reaction kinetics and thermodynamics.

The synthesis of benzo[d]isothiazole derivatives can be achieved through various routes, often involving the cyclization of substituted phenyl substrates. arkat-usa.org For example, one common strategy involves using phenyl rings that are pre-functionalized with both nitrogen and sulfur atoms. arkat-usa.org Another approach starts with nitrogen-preloaded substrates, where a sulfur-containing reagent is used to form the isothiazole (B42339) ring. arkat-usa.org

DFT calculations can model these complex transformations. For instance, in the synthesis of related benzothiazole bicycles, a proposed mechanism involves the cyclization of p-aminobenzoates with potassium thiocyanate (B1210189) and bromine. acs.org Theoretical studies can calculate the energy barriers for each step in such a proposed mechanism, confirming the most likely pathway and identifying rate-determining steps. Similarly, DFT calculations have been used to suggest that energy barriers in the formation of complex structures containing a benzothiazole moiety can be overcome by the energy released from an exothermic reaction, making the process thermodynamically favorable. nih.gov Characterizing the geometry and energy of transition states is crucial for understanding how different reagents and reaction conditions can influence the yield and selectivity of the synthesis of this compound and its analogues.

Molecular Dynamics and Docking Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to study how a ligand, such as a this compound derivative, interacts with a biological target, typically a protein or enzyme. nih.govbiointerfaceresearch.com These methods are fundamental in drug discovery for predicting binding modes and affinities.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the target protein and then scoring them based on their binding energy. Docking studies on various benzo[d]thiazole and benzothiazole derivatives have successfully identified key interactions that contribute to their biological activity.

For example, docking studies of benzo[d]thiazole-hydrazones revealed that the most active compounds achieved the highest glide G-scores, indicating strong binding affinity. nih.gov In another study, benzothiazole derivatives designed as BRAFV600E inhibitors were docked into the ATP-binding pocket of the kinase. eie.gr The results showed that the benzothiazole core fits within the adenine-binding region, forming hydrogen bonds with key residues like Cys532 and a π-π stacking interaction with Phe583, which are crucial for potent inhibition. eie.gr Similarly, docking of benzothiazole derivatives into the dihydropteroate (B1496061) synthase (DHPS) enzyme showed that active compounds bind within the p-aminobenzoic acid (PABA) pocket. nih.gov

These simulations allow for the characterization of the binding site, identifying the specific amino acid residues that interact with the ligand through hydrogen bonds, hydrophobic interactions, or π-π stacking. nih.gov This information is invaluable for understanding the structural requirements for potent activity. biointerfaceresearch.com

Molecular recognition refers to the specific interaction between two or more molecules through non-covalent interactions. The carboxylic acid group of this compound is a key functional group for molecular recognition, capable of forming strong hydrogen bonds with receptor sites. ijacskros.com

Molecular dynamics (MD) simulations complement docking studies by providing insights into the dynamic behavior of the ligand-receptor complex over time. nih.gov An MD simulation calculates the motion of every atom in the system, revealing the stability of the binding pose predicted by docking and highlighting conformational changes in both the ligand and the protein. nih.gov

In a study on benzo[d]isothiazole derivatives targeting the PD-1/PD-L1 interaction, MD simulations explored the binding mode of the most potent compound, D7, with the PD-L1 protein. nih.gov The simulations revealed crucial interactions, including hydrophobic interactions with residues like Ile54 and Tyr56, a π-π stacking interaction with Tyr56, and hydrogen bond and salt bridge interactions with Asp122 and Lys124. nih.gov For potential acetylcholinesterase inhibitors, MD simulations showed that the most promising benzothiazole compounds formed stable complexes with the enzyme, with average root-mean-square deviation (RMSD) values indicating structural stability throughout the simulation. nih.gov These detailed mechanistic insights are critical for the rational design of more effective analogues.

Table 2: Key Amino Acid Interactions for Benzothiazole Derivatives with Biological Targets

Derivative ClassTarget ProteinInteracting Amino Acid ResiduesType of InteractionReference
Benzo[d]isothiazole D7PD-L1Ile54, Tyr56, Met115, Ala121Hydrophobic nih.gov
Benzo[d]isothiazole D7PD-L1Tyr56π-π Stacking nih.gov
Benzo[d]isothiazole D7PD-L1Asp122, Lys124Hydrogen Bond, Salt Bridge nih.gov
Benzothiazole CarboxamideBRAFV600ECys532Hydrogen Bond eie.gr
Benzothiazole CarboxamideBRAFV600EPhe583π-π Stacking eie.gr
Benzothiazole PyrazoloneDHPS EnzymeLys220Arene-H Interaction nih.gov

Development of Predictive Models for Designing this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net By identifying the key physicochemical properties or structural features that govern activity, QSAR models can be used to predict the potency of newly designed, unsynthesized compounds.

For derivatives of the benzothiazole scaffold, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. frontiersin.orgnih.gov These methods build a model based on a training set of compounds with known activities. The model can then be used to guide the design of new analogues with potentially improved activity.

A 3D-QSAR study was conducted on a series of 6-hydroxybenzothiazole-2-carboxamide derivatives as monoamine oxidase B (MAO-B) inhibitors. frontiersin.orgnih.gov The resulting CoMSIA model demonstrated good predictive ability and was used to design a new series of derivatives with predicted IC50 values. frontiersin.orgnih.gov The contour maps generated from the model highlighted the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen-bonding features were favorable or unfavorable for activity. frontiersin.org This information provides a reliable basis for structural modifications to enhance the desired biological effect. nih.gov Such predictive models are a cornerstone of modern medicinal chemistry, enabling the focused design of this compound analogues with optimized properties.

Biological Activities and Mechanistic Investigations of Benzo D Isothiazole 6 Carboxylic Acid Derivatives

Antimicrobial Activity: Cellular and Molecular Mechanisms of Action

While research specifically isolating the antimicrobial mechanisms of benzo[d]isothiazole-6-carboxylic acid derivatives is still developing, studies on the closely related benzothiazole (B30560) scaffold provide significant insights into potential pathways. It is important to note the structural distinction: benzo[d]isothiazoles feature a nitrogen-sulfur bond in the five-membered ring, whereas benzothiazoles have a carbon-sulfur and carbon-nitrogen bond arrangement. Nevertheless, the analogous structures suggest potentially similar modes of action.

The bacterial capsule is a crucial virulence factor, protecting pathogenic bacteria from host immune responses. A key strategy in developing new antimicrobial agents is to target the formation of this protective layer. Research has highlighted the potential of compounds structurally related to this compound in this area.

One notable study focused on N-(pyridin-4-yl)benzo[d]thiazole-6-carboxamide, a derivative synthesized from Benzothiazole-6-carboxylic acid, as an inhibitor of K1 capsule formation in uropathogenic Escherichia coli (UPEC). sigmaaldrich.com This compound was identified as a potent small molecule inhibitor of K1 capsule formation, demonstrating an IC₅₀ value of 1.04 ± 0.13 μM. The probe compound was found to inhibit capsule biogenesis in UPEC strains with two different major capsule types, K1 and K5, suggesting it acts on a common target shared between these strains. This addresses the significant challenge of multidrug resistance in clinical settings.

A primary mechanism by which antimicrobial agents exert their effect is through the inhibition of essential microbial enzymes, disrupting critical cellular processes. Investigations into benzothiazole derivatives have identified several key enzymatic targets. nih.gov These findings suggest that benzo[d]isothiazole derivatives may also interact with similar microbial enzymes.

Key enzymes targeted by benzothiazole derivatives include:

DNA Gyrase and Topoisomerase IV: These enzymes are essential for bacterial DNA replication, and their inhibition leads to cell death. acs.orgnih.gov Certain benzothiazole-based inhibitors have shown potent activity against these enzymes. acs.org

Dihydropteroate (B1496061) Synthase (DHPS): This enzyme is crucial for folate synthesis in bacteria. Sulfonamide drugs, for instance, act by inhibiting DHPS. nih.gov Novel benzothiazole derivatives have been synthesized and evaluated for their ability to inhibit this enzyme. nih.gov

Peptide Deformylase: This enzyme is involved in bacterial protein synthesis, and its inhibition is a target for antibacterial agents. nih.gov

Dihydroorotase: Some benzothiazole compounds have been shown to inhibit Escherichia coli dihydroorotase, an enzyme involved in pyrimidine (B1678525) biosynthesis.

Molecular docking studies have been employed to understand the interactions between these compounds and their target enzymes, revealing binding modes that can inform the design of more potent inhibitors. nih.gov

Beyond specific enzyme inhibition, some antimicrobial compounds function by causing general damage to the microbial cell structure, leading to a loss of integrity and subsequent cell death. Studies on benzothiazole derivatives indicate that they may employ such mechanisms.

Research has shown that certain active benzothiazole compounds can induce the leakage of DNA and proteins from fungal spores, such as those of Aspergillus niger. This suggests a mechanism involving the disruption of the cell membrane's integrity. Furthermore, some benzothiazole amides have been found to have a membrane-perturbing mode of action, leading to the inhibition of bacterial growth within hours of interaction.

Antineoplastic Activity: Elucidation of Molecular Pathways

Derivatives of benzo[d]isothiazole have demonstrated significant potential as anticancer agents. Research has focused on their ability to modulate cell growth and induce programmed cell death in various cancer cell lines through specific molecular pathways.

A hallmark of cancer is uncontrolled cell proliferation and the evasion of apoptosis (programmed cell death). Benzo[d]isothiazole derivatives have been shown to effectively target these processes.

Studies on benzo[d]isothiazole hydrazones revealed potent antiproliferative activity against a range of human tumor cell lines. nih.gov The activity of these compounds was found to correlate with their molecular polarity. Similarly, other research highlighted that benzo[d]isothiazole derivatives inhibited the growth of various leukemia cell lines. nih.gov

The induction of apoptosis is a key mechanism for the antineoplastic activity of these compounds. One study on a novel benzothiazole derivative (BTD) demonstrated that it induces apoptosis in colorectal cancer cells through the ROS–mitochondria-mediated apoptotic pathway. nih.govresearchgate.netfrontiersin.org This intrinsic pathway involves the release of cytochrome C from the mitochondria, which activates a cascade of caspases leading to cell death. frontiersin.org

Compound SeriesCancer Cell LineActivity MeasurementResultReference
Benzo[d]isothiazole Schiff BasesLeukaemiaAntiproliferativeGrowth Inhibition nih.gov
Benzo[d]isothiazole Schiff BasesSolid Tumor-derivedAntiproliferativeLimited Activity nih.gov
Benzo[d]isothiazole HydrazonesVarious Human TumorsAntiproliferativePotent Activity nih.gov
Benzothiazole Derivative (BTD)Colorectal CancerApoptosis InductionInduces ROS-mediated apoptosis nih.govresearchgate.netfrontiersin.org

The anticancer effects of benzo[d]isothiazole derivatives are often mediated by their interaction with specific molecular targets that play a crucial role in tumor growth and survival.

One significant area of research has been the targeting of the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) interaction. nih.gov This interaction is a major mechanism by which cancer cells evade the host immune system. A series of benzo[d]isothiazole derivatives have been developed as small molecule inhibitors of the PD-1/PD-L1 interaction. nih.gov One compound, in particular, exhibited a potent inhibitory activity with an IC₅₀ value of 5.7 nM. nih.gov Molecular docking and dynamics simulations have been used to explore the binding mode of these derivatives to the PD-L1 protein, revealing key interactions that contribute to their inhibitory activity. nih.gov

While specific interactions with cytoskeletal proteins by this compound derivatives are not extensively detailed in the current literature, the broad antiproliferative effects of this class of compounds suggest that interference with cellular architecture and division processes remains a plausible mechanism of action that warrants further investigation.

Derivative ClassCellular TargetEffectIC₅₀ ValueReference
Benzo[d]isothiazole derivativesPD-L1 ProteinInhibition of PD-1/PD-L1 interaction5.7 nM nih.gov

Enzymatic Modulation: Inhibition and Activation Studies

Derivatives of the benzo[d]isothiazole scaffold have demonstrated significant potential in modulating the activity of various enzymes, positioning them as promising candidates for therapeutic development. Research has highlighted their roles as inhibitors in diverse enzymatic pathways implicated in a range of diseases.

Specifically, certain benzo[d]isothiazole 1,1-dioxide derivatives have been identified as dual-functional inhibitors of 5-lipoxygenase (5-LO) and microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1). acs.org For instance, 6-nitro-3-(m-tolylamino)benzo[d]isothiazole-1,1-dioxide analogues have shown inhibitory activity against both 5-LO and mPGES-1, with IC50 values of 0.6 μM and 2.1 μM, respectively. acs.org This dual inhibition is significant as both enzymes are key players in the biosynthesis of pro-inflammatory lipid mediators.

Furthermore, other derivatives have been shown to inhibit enzymes associated with pathogenicity in fungi and bacteria. smolecule.com The versatility of the benzo[d]isothiazole structure allows for modifications that can target specific enzymes with high selectivity. For example, some derivatives have been developed as potent and selective irreversible isothiazole (B42339) inhibitors of SARM1 NADase activity, which is involved in axonal degeneration. researchgate.net

The inhibitory action of benzo[d]isothiazole derivatives can occur through different binding mechanisms, including both orthosteric and allosteric modulation. Orthosteric inhibitors bind to the active site of an enzyme, directly competing with the natural substrate. In contrast, allosteric modulators bind to a site distinct from the active site, inducing a conformational change that alters the enzyme's activity.

Recent studies have identified benzisothiazolinone (BTZ) derivatives as allosteric inhibitors of monoacylglycerol lipase (B570770) (MAGL), a key enzyme in the endocannabinoid system. researchgate.net These derivatives target regulatory cysteine residues (Cys201 and Cys208), which are not located in the enzyme's active site. researchgate.net This allosteric interaction provides a mechanism for modulating MAGL activity without directly competing with its substrate.

Additionally, benzo[d]isothiazole-based scaffolds have been developed as positive allosteric modulators (PAMs) for receptors such as the metabotropic glutamate (B1630785) receptor 4 (mGlu4). acs.org This indicates the scaffold's utility in designing molecules that can fine-tune the activity of their targets through allosteric mechanisms. The ability to engage in both orthosteric and allosteric interactions highlights the chemical tractability of the benzo[d]isothiazole core for developing selective enzyme modulators.

Benzo[d]isothiazole derivatives have emerged as a significant class of kinase inhibitors, with therapeutic potential in neurodegenerative diseases and cancer. smolecule.com These compounds often exhibit multi-target activity against various kinases involved in pathological signaling pathways. smolecule.com

One notable advancement is the development of dual-target inhibitors that act on both casein kinase 1 (CK1) and amyloid-beta binding alcohol dehydrogenase (ABAD). smolecule.com Compound K687, a benzo[d]isothiazole 1,1-dioxide derivative, has been identified as a potent CK1 inhibitor. smolecule.com

In the context of cancer, benzo[d]isothiazole derivatives have been investigated as inhibitors of the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) interaction, a critical pathway in cancer immunotherapy. smolecule.comnih.gov By targeting this interaction, these small molecules can help to restore the immune system's ability to recognize and attack tumor cells. Furthermore, benzo[d]isothiazole-dioxide derivatives have been shown to block the interaction between YAP/TAZ and TEAD at interface 3, which is a key interaction in the Hippo signaling pathway that is often dysregulated in cancer. researchgate.net

Table 1: Kinase Inhibition Profile of Selected Benzo[d]isothiazole Derivatives

Compound Class Target Kinase(s) Therapeutic Area
Benzo[d]isothiazole 1,1-dioxide derivatives Casein Kinase 1 (CK1) Neurodegenerative Diseases
Benzo[d]isothiazole derivatives Programmed Cell Death-Ligand 1 (PD-L1) Cancer Immunotherapy

Receptor Interaction Studies and Ligand-Binding Mechanisms (e.g., Lysophosphatidic Acid Receptors)

The benzo[d]isothiazole scaffold has been explored for its interaction with various G-protein coupled receptors (GPCRs), including lysophosphatidic acid (LPA) receptors. LPA is a signaling lipid that mediates a wide range of cellular responses through its interaction with specific GPCRs. Dysregulation of LPA signaling has been implicated in various diseases, including cancer and fibrosis.

Research has shown that serum-borne lysophosphatidic acid can act through G12/13-coupled receptors to inhibit the Hippo pathway kinases Lats1/2, leading to the activation of the transcriptional coactivators YAP and TAZ. researchgate.net Given that some benzo[d]isothiazole derivatives can inhibit the YAP-TEAD interaction, this suggests a potential role for these compounds in modulating LPA-mediated signaling pathways. researchgate.netresearchgate.net

While direct binding studies of this compound derivatives to LPA receptors are not extensively documented in the available literature, the structural similarities to other known GPCR ligands suggest that this is a plausible area for future investigation. The development of benzo[d]isothiazole derivatives as modulators of GPCRs, such as the positive allosteric modulators of the mGlu4 receptor, further supports the potential of this scaffold to interact with a wide range of receptors. acs.org

Antioxidant Mechanisms and Oxidative Stress Mitigation Studies

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key factor in the pathogenesis of many diseases. mdpi.com Antioxidant compounds can help to mitigate oxidative damage by neutralizing free radicals. mdpi.com

Several studies have investigated the antioxidant properties of benzo[d]isothiazole derivatives. jchemrev.com These compounds can exert their antioxidant effects through various mechanisms, including the scavenging of free radicals and the inhibition of enzymes involved in ROS production. mdpi.comjchemrev.com For example, the antioxidant activity of some derivatives has been demonstrated by their ability to scavenge DPPH radicals and inhibit lipid peroxidation. jchemrev.com

The inclusion of certain functional groups, such as nitro or methoxy (B1213986) groups, on the benzo[d]isothiazole core has been shown to enhance the anti-inflammatory and antioxidant properties of these compounds. jchemrev.com The ability of these derivatives to mitigate oxidative stress, combined with their other biological activities, makes them attractive candidates for the development of multi-target drugs for diseases with an underlying inflammatory and oxidative component.

Table 2: Antioxidant Activity of Benzo[d]isothiazole Derivatives

Derivative Type Antioxidant Mechanism Observed Effect
Benzo[d]isothiazole with nitro/methoxy groups Free radical scavenging Enhanced anti-inflammatory and antioxidant properties jchemrev.com

Advanced Applications and Methodological Development Utilizing Benzo D Isothiazole 6 Carboxylic Acid

Role as a Privileged Scaffold in Organic Synthesis

In the field of organic synthesis, a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets through the strategic modification of its functional groups. The benzo[d]isothiazole nucleus is considered one such scaffold, primarily because its derivatives have been shown to possess a wide range of biological activities. This inherent bioactivity drives significant interest in developing diverse synthetic routes to access the core structure and its analogues.

The utility of the benzo[d]isothiazole framework lies in its robustness and the ability to be chemically altered at various positions. Synthetic chemists utilize it as a foundational building block to construct larger, more complex molecules. A variety of synthetic strategies have been developed to assemble the benzo[d]isothiazole ring system, often involving the cyclization of appropriately substituted benzene (B151609) precursors that contain pre-installed nitrogen and sulfur functionalities. These methodologies provide a reliable platform for generating a library of derivatives, enabling the exploration of their potential applications.

Further highlighting its versatility, derivatives such as benzo[d]isothiazole 1,1-dioxides serve as reactive intermediates in sophisticated photochemical reactions. For instance, they can undergo aza Paternò–Büchi reactions with alkenes, leading to the formation of more complex, fused heterocyclic systems like benzo[f] research-nexus.netresearchgate.netthiazepine 1,1-dioxides rsc.org. This capacity to serve as a precursor to other elaborate molecular architectures solidifies the status of the benzo[d]isothiazole core as a privileged and highly adaptable scaffold in modern organic synthesis.

Table 1: Selected Synthetic Approaches for the Benzo[d]isothiazole Scaffold

Starting Material Type General Reaction Description Significance
Pre-functionalized Phenyl Rings Cyclization of substrates already containing nitrogen and sulfur groups. Most common and direct strategy for scaffold assembly.
Nitrogen-Preloaded Aromatics Introduction of the sulfur atom and subsequent ring closure. Allows for diversification based on available nitrogen-containing precursors.
Sulfur-Preloaded Aromatics Introduction of the nitrogen atom to complete the heterocyclic ring. Offers an alternative synthetic pathway depending on starting material availability.
Photoreactive Derivatives Use of benzo[d]isothiazole 1,1-dioxides in light-mediated reactions. rsc.org Enables access to complex polycyclic systems not easily formed by other means. rsc.org

Contributions to Materials Science: Optoelectronic and Polymeric Applications

The application of heterocyclic compounds is a cornerstone of modern materials science, particularly in the development of organic electronics. π-conjugated systems based on scaffolds like benzothiadiazole and the isomeric benzothiazole (B30560) have been extensively investigated as building blocks for semiconducting polymers used in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). rsc.org These related structures demonstrate that the inclusion of sulfur and nitrogen-containing heterocycles can effectively tune the electronic properties, such as the HOMO/LUMO energy levels, of a material. nih.govnih.gov

While the benzo[d]isothiazole scaffold possesses the requisite aromatic and heteroatomic features for such applications, its specific integration into optoelectronic and polymeric materials is a less explored area compared to its isomers. The potential exists for benzo[d]isothiazole-containing polymers to exhibit unique photophysical properties or charge-transport characteristics. researchgate.netresearchgate.netrsc.org Theoretical studies on related benzothiazole derivatives suggest that their geometry and electronic properties are promising for applications in organic light-emitting diodes (OLEDs). research-nexus.netresearchgate.net However, dedicated research into polymers and functional materials derived specifically from Benzo[d]isothiazole-6-carboxylic acid is not yet widely reported, representing an emerging field for future investigation. The carboxylic acid group itself offers a convenient handle for polymerization or for anchoring the molecule to surfaces in dye-sensitized solar cells.

Advanced Analytical Methodologies for Characterization and Quantification in Research

The rigorous characterization of a molecule like this compound is essential for confirming its identity, purity, and structure following synthesis. Modern analytical chemistry provides a powerful toolkit for this purpose, with spectroscopic and spectrometric techniques being of primary importance.

Structural elucidation is primarily accomplished using high-resolution spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H (proton) and ¹³C (carbon) NMR are indispensable for mapping the carbon-hydrogen framework of the molecule. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR reveals the chemical environment of each carbon atom. For this compound, distinct signals would be expected for the aromatic protons on the benzene ring, as well as for the carboxylic acid proton, which typically appears as a broad singlet at a downfield chemical shift.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The spectrum of this compound would be expected to show strong, characteristic absorption bands for the carboxylic acid O-H stretch and the C=O (carbonyl) stretch.

Table 2: Illustrative Spectroscopic Data for Structural Characterization

Technique Functional Group / Atom Expected Chemical Shift / Frequency Range Information Provided
¹H NMR Aromatic Protons (Ar-H) δ 7.0-8.5 ppm Confirms the presence and substitution pattern of the benzene ring.
¹H NMR Carboxylic Acid Proton (-COOH) δ 10-13 ppm (often broad) Indicates the presence of the acidic proton.
¹³C NMR Aromatic Carbons (Ar-C) δ 110-160 ppm Maps the carbon skeleton of the fused ring system.
¹³C NMR Carbonyl Carbon (-C OOH) δ 165-185 ppm Confirms the presence of the carboxylic acid carbonyl group.
IR Spectroscopy O-H Stretch (in COOH) 3300-2500 cm⁻¹ (broad) Strong evidence for the carboxylic acid hydroxyl group.
IR Spectroscopy C=O Stretch (in COOH) 1730-1700 cm⁻¹ Confirms the presence of the carbonyl functional group.

To ensure the purity of a synthesized compound and to monitor the progress of a chemical reaction, researchers rely on a combination of chromatographic and mass spectrometric techniques.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique used to separate components of a mixture. For this compound, a reversed-phase HPLC method would be typically employed to assess its purity. A pure sample would ideally show a single peak at a characteristic retention time. During a synthesis, HPLC can be used to monitor the consumption of starting materials and the formation of the desired product over time.

Mass Spectrometry (MS): Mass spectrometry provides a precise measurement of the molecular weight of a compound by ionizing it and measuring its mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. When coupled with HPLC (LC-MS), it becomes a formidable tool for identifying compounds in a mixture. Tandem mass spectrometry (MS/MS) involves fragmenting the parent ion to obtain structural information, which can be used to confirm the identity of the benzo[d]isothiazole core and its substituents.

Table 3: Summary of Analytical Techniques for Purity and Monitoring

Technique Purpose Principle of Operation Typical Application
HPLC Purity Assessment & Separation Differential partitioning of analytes between a stationary phase and a mobile liquid phase. Determining the percentage purity of a synthesized batch of this compound.
LC-MS Identification & Quantification HPLC separation followed by mass spectrometric detection of eluting compounds. Identifying the product and any byproducts in a reaction mixture.
HRMS Molecular Formula Determination Provides a highly accurate mass measurement, allowing for the deduction of the elemental composition. Confirming the molecular formula of the final product as C₈H₅NO₂S.
MS/MS Structural Confirmation Isolation and fragmentation of a specific ion to generate a characteristic fragmentation pattern. Confirming the connectivity of the molecule by analyzing how it breaks apart.

Future Prospects and Unexplored Research Directions for Benzo D Isothiazole 6 Carboxylic Acid

Novel Synthetic Routes and Sustainable Methodologies

The synthesis of benzo[d]isothiazole derivatives has traditionally relied on multi-step procedures, often involving transition-metal catalysts and harsh reaction conditions. nih.govacs.org Future research is poised to pivot towards more efficient, cost-effective, and environmentally benign synthetic strategies.

Key areas for exploration include:

Transition-Metal-Free Cyclizations: Developing novel methods that avoid heavy metal catalysts is a significant goal for sustainable chemistry. arkat-usa.org Research could focus on intramolecular cyclization reactions of appropriately substituted aromatics, potentially mediated by non-metal catalysts or reagents.

Photochemical and Electrochemical Synthesis: These "green" methodologies offer alternatives to conventional heating, often providing higher selectivity and yields with minimal waste. nih.gov Exploring light or electricity-mediated N-S bond formation could lead to highly efficient synthetic pathways for the benzo[d]isothiazole core. arkat-usa.orgnih.gov

C-H Activation/Functionalization: Direct C-H bond activation represents an atom-economical approach to synthesize and derivatize the benzo[d]isothiazole scaffold. arkat-usa.org Future work could focus on regioselective functionalization of the benzene (B151609) ring of Benzo[d]isothiazole-6-carboxylic acid, allowing for rapid generation of diverse analogues.

Flow Chemistry and Microwave-Assisted Synthesis: These technologies can significantly reduce reaction times, improve yields, and allow for safer, more scalable production. acs.orgnih.gov Applying these to the synthesis of this compound derivatives could streamline the drug discovery process.

Synthetic ApproachTraditional MethodsFuture Sustainable Directions
Catalysis Palladium, Copper, Rhodium catalysts arkat-usa.orgacs.orgMetal-free catalysis (e.g., KBr-catalyzed), organocatalysis arkat-usa.orgnih.gov
Energy Input Conventional heating (reflux) mdpi.comPhotochemistry, electrochemistry, microwave irradiation arkat-usa.orgnih.gov
Reaction Strategy Multi-step condensation and cyclization reactions researchgate.netOne-pot cascade reactions, direct C-H activation arkat-usa.orgnih.gov
Solvents Toluene, DMF, Acetic Acid arkat-usa.orgWater, supercritical fluids, solvent-free conditions researchgate.net

Discovery of New Biological Targets and Therapeutic Modalities

Derivatives of the benzo[d]isothiazole scaffold have demonstrated a remarkable breadth of biological activity, hinting at a vast and underexplored therapeutic potential. arkat-usa.orgnih.gov While existing research has identified several key targets, future investigations can expand into new disease areas and mechanisms of action.

Established Biological Activities of Benzo[d]isothiazole Derivatives:

Anticancer: Some derivatives exhibit antiproliferative activity against leukemia cell lines and function as inhibitors of the PD-1/PD-L1 interaction for cancer immunotherapy. nih.govnih.gov

Antipsychotic: The scaffold is present in drugs like ziprasidone (B1663615) and lurasidone. arkat-usa.org

Metabolic Diseases: Certain analogues act as inhibitors of the sodium-glucose co-transporter 2 (SGLT2) for treating type 2 diabetes. arkat-usa.org

Neurodegenerative Diseases: Derivatives have been explored as positive allosteric modulators of mGlu4 for Parkinson's disease and as multi-target ligands for Alzheimer's disease. arkat-usa.orgtandfonline.com

Antimalarial: Benzo[d]isothiazol-3(2H)-ones have shown inhibitory activity against enzymes in Plasmodium spp. arkat-usa.org

Future research should aim to:

Explore New Target Classes: Investigate the potential of this compound derivatives to modulate epigenetic targets (e.g., HDACs, methyltransferases), protein-protein interactions (PPIs) beyond PD-1/PD-L1, and orphan receptors.

Develop Multi-Target-Directed Ligands (MTDLs): Given the multifactorial nature of diseases like Alzheimer's and cancer, designing single molecules that can interact with multiple relevant targets is a promising therapeutic strategy. tandfonline.com The benzo[d]isothiazole scaffold is a suitable starting point for developing such MTDLs.

Probe Novel Therapeutic Areas: The scaffold's diverse bioactivity suggests potential applications in anti-inflammatory, antiviral, and antibacterial drug discovery. For instance, derivatives have shown promise as inhibitors of bacterial DNA gyrase and topoisomerase IV. nih.gov

Therapeutic AreaKnown Targets/ModalitiesUnexplored Potential Targets/Modalities
Oncology PD-1/PD-L1 Inhibition, Cytotoxicity nih.govnih.govKinase inhibition (e.g., Aurora kinases), Epigenetic modifiers (e.g., HDACs), Anti-angiogenic agents researchgate.net
Neuroscience mGlu4 PAMs, D4R ligands, H3R/Cholinesterase/MAO-B ligands arkat-usa.orgtandfonline.comacs.orgGPRCRs, Ion channels, Targets for neuroinflammation (e.g., microglia activation)
Infectious Diseases Plasmodium IspD, Bacterial DNA gyrase/topoisomerase IV arkat-usa.orgnih.govViral entry inhibitors, Antifungal agents, Modulators of host-pathogen interactions
Metabolic Disorders SGLT2 Inhibition arkat-usa.orgGlucagon receptor antagonists, Peroxisome proliferator-activated receptors (PPARs)

Integration with Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. nih.gov Integrating these computational tools can unlock the full potential of the this compound scaffold.

Key applications include:

De Novo Design: Generative AI models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can be trained on known bioactive molecules to design novel this compound derivatives with optimized properties. nih.govnih.gov

Predictive Modeling: ML algorithms can build robust Quantitative Structure-Activity Relationship (QSAR) models to predict the biological activity of new virtual compounds, prioritizing the most promising candidates for synthesis. researchgate.net Furthermore, models can predict crucial ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties early in the design phase, reducing late-stage failures. nih.gov

Target Identification and Virtual Screening: AI can analyze large biological datasets to identify novel drug targets. Subsequently, ML-enhanced virtual screening can efficiently screen vast compound libraries against these targets to identify potential hits based on the benzo[d]isothiazole framework. researchgate.net

Drug Discovery PhaseAI/ML ApplicationPotential Impact on this compound Research
Hit Identification ML-powered virtual screening, Target prediction algorithms researchgate.netRapidly identify initial hits from large virtual libraries; suggest novel biological targets.
Lead Generation De novo design using generative models (VAEs, GANs) nih.govCreate novel, synthesizable derivatives with desired scaffold features and predicted activity.
Lead Optimization Predictive QSAR and ADMET models nih.govresearchgate.netPrioritize analogues with high potency and favorable pharmacokinetic profiles, reducing synthesis cycles.
Synthesis Planning Retrosynthesis prediction algorithmsPropose efficient and sustainable synthetic routes for target compounds.

Exploration in Emerging Fields of Chemical Biology and Materials Engineering

The unique photophysical and electronic properties inherent to many heterocyclic ring systems suggest that the applications of this compound could extend beyond medicine into chemical biology and materials engineering.

Chemical Biology:

Fluorescent Probes: The conjugated benzo[d]isothiazole system could be a core structure for developing novel fluorescent probes. The carboxylic acid group provides a convenient handle for conjugation to biomolecules, enabling the visualization of cellular processes or the quantification of specific analytes.

Chemical Proteomics: Derivatives could be functionalized to create affinity-based probes or photo-crosslinkers to identify the protein targets of bioactive compounds, helping to elucidate their mechanism of action.

Materials Engineering:

Organic Electronics: Fused heterocyclic scaffolds are central to the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The electron-rich nature of the benzo[d]isothiazole ring system makes it a candidate for incorporation into novel semiconducting polymers or small molecules.

Functional Dyes and Sensors: The chromophoric properties of the scaffold could be exploited to create new dyes for applications ranging from textiles to solar cells. Furthermore, derivatization could lead to chemosensors that exhibit a colorimetric or fluorescent response upon binding to specific ions or molecules.

These unexplored avenues represent a significant opportunity to expand the utility of the this compound scaffold, leveraging its unique chemical properties for innovative technological and scientific advancements.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Benzo[d]isothiazole-6-carboxylic acid, and how are intermediates validated?

  • Methodological Answer : A common approach involves cyclization of substituted benzothiazole precursors. For example, intermediates like 1,3-Benzothiazole-6-amine (CAS 95-16-9) can be functionalized via carboxylation reactions. Characterization typically employs HPLC for purity validation (>96% assay) and spectroscopic techniques (e.g., 1H^1H-NMR, 13C^{13}C-NMR, IR) to confirm structural integrity . Chromatographic purification (e.g., ethyl acetate/hexane systems) is critical for isolating high-purity products .

Q. How should researchers interpret melting point ranges (e.g., 245–251°C) for this compound?

  • Methodological Answer : Melting point discrepancies may arise from polymorphic forms or impurities. Consistency in thermal analysis (DSC/TGA) and cross-referencing with literature (e.g., lit. mp 245–251°C ) is essential. If deviations occur, recrystallization in polar solvents (e.g., ethanol/water) and re-analysis are recommended.

Q. What spectroscopic techniques are most reliable for confirming the structure of this compound derivatives?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., C8_8H5_5NO2_2S, MW 179.19). IR spectroscopy identifies carboxylic acid C=O stretches (~1700 cm1^{-1}), while 1H^1H-NMR confirms aromatic proton environments (δ 7.5–8.5 ppm for benzothiazole protons) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound derivatives?

  • Methodological Answer : Catalytic systems (e.g., Pd/C for hydrogenation) and temperature control (e.g., reflux in acetic acid) enhance cyclization efficiency. For example, derivatives like 4-Methoxybenzo[d]thiazole-6-carboxylic acid (CAS 739365-24-3) require methoxylation under anhydrous conditions to prevent hydrolysis . Kinetic studies (HPLC monitoring) and DOE (Design of Experiments) can identify optimal parameters.

Q. How should researchers address contradictory biological activity data in benzothiazole derivatives?

  • Methodological Answer : Structural analogs (e.g., 6-Methoxybenzo[d]thiazole-2-carboxamide) show variability in bioactivity due to substituent positioning. Computational modeling (e.g., DFT for electron distribution) and SAR studies can resolve contradictions. For instance, electron-withdrawing groups at the 6-position enhance antibacterial activity, while bulky substituents reduce bioavailability .

Q. What protocols ensure safe handling and waste management for reactive benzothiazole intermediates?

  • Methodological Answer : Hazardous byproducts (e.g., sulfonic acid derivatives) require segregated waste storage and neutralization before disposal. Safety protocols include PPE (gloves, goggles) and fume hood use. Refer to GHS guidelines (e.g., H303/H313/H333 for irritation risks) and collaborate with certified waste management services .

Data Analysis and Validation

Q. How can researchers validate the purity of this compound batches with conflicting assay results?

  • Methodological Answer : Combine orthogonal methods:

  • HPLC (C18 column, UV detection at 254 nm) for quantitative purity.
  • Elemental analysis (C, H, N) to confirm stoichiometry (e.g., C8_8H5_5NO2_2S requires C 53.63%, H 2.79%, N 7.82%) .
  • Karl Fischer titration to rule out moisture interference.

Q. What strategies resolve discrepancies in biological assay reproducibility for benzothiazole-based compounds?

  • Methodological Answer : Standardize assay conditions (e.g., cell line passage number, solvent controls). For example, derivatives like 6-Benzoxazole benzimidazoles require DMSO concentration limits (<0.1% v/v) to avoid cytotoxicity artifacts . Replicate studies with blinded analysis and positive/negative controls (e.g., ciprofloxacin for antibacterial assays) improve reliability.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.